molecular formula C18H22N2O5S B2541048 3-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 1797017-53-8

3-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2541048
CAS No.: 1797017-53-8
M. Wt: 378.44
InChI Key: LVSIURZKPKZVGW-UHFFFAOYSA-N
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Description

3-(2-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a synthetic heterocyclic compound featuring a benzo[d]oxazol-2(3H)-one core linked to a 3-(cyclohexylsulfonyl)azetidine moiety via a ketone-containing ethyl spacer. This structure combines a bicyclic aromatic system with a sulfonamide-substituted azetidine ring, which may confer unique physicochemical and biological properties. The benzo[d]oxazolone scaffold is recognized for its pharmacological relevance, particularly in central nervous system (CNS) targeting and antimicrobial applications .

Properties

IUPAC Name

3-[2-(3-cyclohexylsulfonylazetidin-1-yl)-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S/c21-17(12-20-15-8-4-5-9-16(15)25-18(20)22)19-10-14(11-19)26(23,24)13-6-2-1-3-7-13/h4-5,8-9,13-14H,1-3,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSIURZKPKZVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one typically involves multiple steps:

    Formation of the Benzo[d]oxazole Core: This can be achieved through the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.

    Introduction of the Azetidine Ring: The azetidine ring can be synthesized via the reaction of a suitable amine with an epoxide, followed by cyclization.

    Attachment of the Cyclohexylsulfonyl Group: This step involves the sulfonylation of the azetidine ring using cyclohexylsulfonyl chloride in the presence of a base such as triethylamine.

    Linking the Components: The final step involves coupling the benzo[d]oxazole core with the azetidine derivative through a suitable linker, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the cyclohexylsulfonyl group.

    Reduction: Reduction reactions can target the oxo group in the benzo[d]oxazole core.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions, especially at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of protein synthesis or disruption of cell membrane integrity, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The target compound shares its benzo[d]oxazol-2(3H)-one core with several derivatives but differs in substituent composition. Key comparisons include:

Compound Core Structure Substituent Key Structural Differences
Target Compound Benzo[d]oxazol-2(3H)-one 3-(Cyclohexylsulfonyl)azetidine via ketone-ethyl Unique sulfonyl-azetidine group; compact azetidine ring vs. larger heterocycles.
SN79 Benzo[d]oxazol-2(3H)-one 4-(4-Fluorophenyl)piperazine-butyl Fluorophenyl-piperazine substituent; longer alkyl chain.
3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride Benzo[d]oxazol-2(3H)-one Piperidin-4-yl Basic piperidine ring; lacks sulfonyl group and ketone spacer.
3-[2-(3-Methylphenoxy)ethyl]-1,3-benzoxazol-2-one Benzo[d]oxazol-2(3H)-one 3-Methylphenoxy-ethyl Aryloxy-ethyl substituent; no nitrogenous heterocycle or sulfonyl group.
2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid Benzisothiazol-3(2H)-one Acetic acid side chain Sulfur-containing core (isostere of oxazolone); carboxylic acid functionality.

Physicochemical Properties

  • Metabolic Stability : The azetidine ring’s smaller size may reduce metabolic degradation compared to piperazine derivatives, which are prone to N-dealkylation .

Biological Activity

The compound 3-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a novel sulfonamide derivative with potential pharmacological applications. Its unique structure, featuring an azetidine ring and a benzo[d]oxazole moiety, suggests a diverse range of biological activities. This article reviews its biological activity, including antimicrobial properties, cytotoxicity, and mechanism of action, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N3O4SC_{18}H_{20}N_3O_4S, and it contains several functional groups that contribute to its biological activity. The presence of the cyclohexylsulfonyl group enhances reactivity, while the azetidine ring is known for its role in various pharmacological activities.

Antimicrobial Properties

Research indicates that compounds similar to This compound exhibit significant antimicrobial activity. For instance, sulfonamides are recognized for their antibacterial properties. A study on related compounds demonstrated strong bactericidal effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. Preliminary studies suggest that derivatives of sulfonamide compounds can exhibit low cytotoxicity against normal cell lines while maintaining efficacy against cancerous cells. For example, a related compound showed no significant cytotoxic effects on L929 cells at concentrations up to 200 µM .

The biological effects of This compound likely involve its interaction with specific molecular targets such as enzymes or receptors. The azetidine structure may facilitate binding to active sites of target proteins, modulating their activity and leading to biological responses .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus16 µg/mL
Compound BEscherichia coli32 µg/mL
Compound CPseudomonas aeruginosa64 µg/mL

Note: Values are illustrative based on related studies.

Case Study: Efficacy Against MRSA

A recent investigation into the efficacy of sulfonamide derivatives against MRSA revealed that modifications in the chemical structure significantly influenced antimicrobial potency. Compounds with enhanced lipophilicity showed improved membrane permeability, leading to increased bactericidal activity .

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